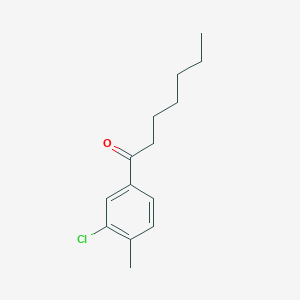

1-(3-Chloro-4-methylphenyl)heptan-1-one

Description

1-(3-Chloro-4-methylphenyl)heptan-1-one is a halogenated aromatic ketone characterized by a heptanone backbone substituted with a 3-chloro-4-methylphenyl group. Its molecular formula is C₁₄H₁₉ClO, with a molecular weight of 238.75 g/mol.

Properties

IUPAC Name |

1-(3-chloro-4-methylphenyl)heptan-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19ClO/c1-3-4-5-6-7-14(16)12-9-8-11(2)13(15)10-12/h8-10H,3-7H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZKLNBNXRZUGBV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(=O)C1=CC(=C(C=C1)C)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19ClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.75 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3-Chloro-4-methylphenyl)heptan-1-one can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 3-chloro-4-methylbenzene with heptanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the acyl chloride.

Industrial Production Methods: In an industrial setting, the production of 1-(3-Chloro-4-methylphenyl)heptan-1-one may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Chloro-4-methylphenyl)heptan-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction of the ketone group can yield secondary alcohols, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium cyanide.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Sodium methoxide in methanol or potassium cyanide in aqueous ethanol.

Major Products Formed:

Oxidation: Carboxylic acids or ketones.

Reduction: Secondary alcohols.

Substitution: Compounds with methoxy or cyano groups replacing the chloro group.

Scientific Research Applications

Scientific Research Applications

1-(3-Chloro-4-methylphenyl)heptan-1-one has several notable applications in scientific research:

1. Chemistry:

- Intermediate in Synthesis: Used as a building block for synthesizing more complex organic molecules, including pharmaceuticals and agrochemicals.

- Reactivity Studies: Investigated for its reactivity patterns, including oxidation and reduction reactions.

2. Biology:

- Biological Activity: Explored for potential antimicrobial, anti-inflammatory, and anticancer activities. Its interaction with biological targets can lead to significant therapeutic implications.

- Mechanism of Action: The compound may interact with enzymes or receptors, influencing their activity through hydrogen bonding and π-π interactions.

3. Medicine:

- Drug Development: Investigated for its potential use in developing new therapeutic agents. Its unique structure allows it to modulate biological pathways effectively.

- Therapeutic Applications: Preliminary studies suggest potential applications in treating infections and inflammatory diseases.

4. Industry:

- Specialty Chemicals Production: Utilized in manufacturing polymers and resins due to its chemical stability and reactivity.

The biological activities of 1-(3-Chloro-4-methylphenyl)heptan-1-one include:

Antimicrobial Activity:

- Exhibits significant inhibition against various pathogens, including Gram-positive and Gram-negative bacteria.

Anti-inflammatory Effects:

- Reduces pro-inflammatory cytokine production in macrophage cell lines, indicating its potential as an anti-inflammatory agent.

Anticancer Potential:

- Demonstrated moderate to high cytotoxicity against cancer cell lines, suggesting further investigation as a potential anticancer drug.

Data Tables

| Biological Activity | Test Organism/Cell Line | IC50/MIC |

|---|---|---|

| Antimicrobial | Staphylococcus aureus | MIC = 8 µg/mL |

| Antimicrobial | Escherichia coli | MIC = 10 µg/mL |

| Anti-inflammatory | RAW264.7 Macrophages | IC50 = 25 µM |

| Anticancer | HeLa Cells | IC50 = 15 µM |

Case Studies

Case Study 1: Antimicrobial Efficacy

A comparative study highlighted the superior antimicrobial properties of 1-(3-Chloro-4-methylphenyl)heptan-1-one against non-chlorinated analogs. The presence of the chlorine atom enhanced microbial inhibition, making it a viable candidate for further development as an antimicrobial agent.

Case Study 2: Anti-inflammatory Mechanism

Research into the anti-inflammatory effects demonstrated that treatment with this compound significantly reduced TNF-alpha levels in LPS-stimulated macrophages. This finding supports its potential application in treating inflammatory diseases by modulating key signaling pathways involved in inflammation.

Mechanism of Action

The mechanism by which 1-(3-Chloro-4-methylphenyl)heptan-1-one exerts its effects depends on its interaction with molecular targets. For instance, if used as an enzyme inhibitor, the compound may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The specific pathways involved would depend on the biological context and the target enzyme or receptor.

Comparison with Similar Compounds

Physicochemical Properties

- Lipophilicity : Chloro and methyl groups increase logP values, making 1-(3-Chloro-4-methylphenyl)heptan-1-one more membrane-permeable than its methoxy analog.

- Thermal Stability : Halogenated derivatives generally exhibit higher thermal stability due to stronger C-Cl bonds compared to C-O bonds in methoxy-substituted compounds .

Commercial and Research Status

- 1-(4-Methoxyphenyl)heptan-1-one remains available, suggesting broader applicability in fragrance or pharmaceutical precursor synthesis .

Biological Activity

1-(3-Chloro-4-methylphenyl)heptan-1-one is an organic compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.

- Molecular Formula : C14H19ClO

- CAS Number : [B7973219]

- Structure : The compound features a heptanone chain with a chloro and methyl substituent on the phenyl ring.

Biological Activity Overview

Research indicates that 1-(3-Chloro-4-methylphenyl)heptan-1-one may exhibit various biological activities, including antimicrobial, anti-inflammatory, and potential therapeutic effects.

Antimicrobial Activity

Several studies have indicated that compounds similar to 1-(3-Chloro-4-methylphenyl)heptan-1-one possess antimicrobial properties. The presence of the chloro group is believed to enhance the compound's ability to interact with microbial cell membranes, leading to increased permeability and cell death.

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has been explored in vitro, showing promise in inhibiting pro-inflammatory cytokines. This suggests a mechanism where the compound modulates inflammatory pathways, potentially through inhibition of specific enzymes involved in inflammation.

The mechanism of action for 1-(3-Chloro-4-methylphenyl)heptan-1-one involves interaction with biological targets such as enzymes and receptors. The chloro and methyl groups can influence binding affinity and selectivity, affecting the compound's pharmacological profile.

Study 1: Antimicrobial Efficacy

A study conducted by researchers at the University of Groningen examined the antimicrobial properties of various chloro-substituted phenyl ketones, including 1-(3-Chloro-4-methylphenyl)heptan-1-one. The results indicated significant inhibition against Gram-positive bacteria, suggesting its potential as an antibacterial agent .

Study 2: Anti-inflammatory Activity

In another investigation, the anti-inflammatory effects were assessed using a mouse model of inflammation. The compound was administered and showed a reduction in edema and inflammatory markers compared to control groups. This study highlighted its potential therapeutic application in treating inflammatory diseases .

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.